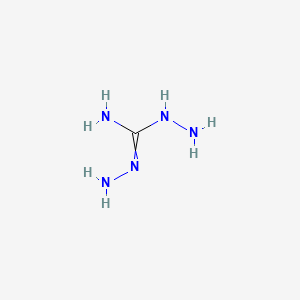
1,2-Diaminoguanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Diaminoguanidine, also known as this compound, is a useful research compound. Its molecular formula is CH7N5 and its molecular weight is 89.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Environmental Applications
Modified Cellulose for Heavy Metal Adsorption
A notable application of 1,2-diaminoguanidine is its use in the synthesis of modified cellulose materials designed for the removal of heavy metals from aqueous solutions. For instance, a study developed a novel diaminoguanidine-modified cellulose (DiGu.MC) which demonstrated enhanced adsorption capabilities for heavy metals such as mercury, copper, lead, and cadmium. The synthesis involved oxidizing cellulose to form dialdehyde cellulose and subsequently reacting it with diaminoguanidine to create an imine linkage .
Key Findings:
- Under optimal conditions, the modified cellulose exhibited maximum adsorption capacities of:
- Copper (II) : 112.10 mg/g
- Cadmium (II) : 95.78 mg/g
- Mercury (II) : 94.33 mg/g
- The adsorption process was found to be spontaneous and exothermic, indicating a favorable interaction between the adsorbent and metal ions .
Table: Adsorption Capacities of DiGu.MC
| Metal Ion | Maximum Adsorption Capacity (mg/g) |
|---|---|
| Copper (II) | 112.10 |
| Cadmium (II) | 95.78 |
| Mercury (II) | 94.33 |
Medicinal Applications
Hypoglycemic Effects in Diabetes Treatment
Recent research has highlighted the potential of diaminoguanidine derivatives in managing Type 2 Diabetes Mellitus (T2DM). A specific derivative, 6,8-(1,3-diaminoguanidine) luteolin (DAGL), along with its chromium complex (DAGL·Cr), has shown promising hypoglycemic effects by improving pancreatic islet function and regulating biochemical indicators related to glucose metabolism .
Mechanisms of Action:
- Restoration of Body Weight : DAGL and DAGL·Cr significantly improved body weight in T2DM mice.
- Biochemical Improvements : Enhanced pancreatic function was noted alongside favorable changes in serum biochemical indicators.
- Microbiota Regulation : These compounds also positively influenced the intestinal microbiota composition, increasing beneficial short-chain fatty acids (SCFAs) while decreasing harmful ratios .
Anti-inflammatory Applications
This compound has also been investigated for its anti-inflammatory properties. Research into novel compounds derived from diaminoguanidine has shown that these compounds can reduce nitric oxide production and inhibit pro-inflammatory cytokines in murine models .
Highlights:
特性
分子式 |
CH7N5 |
|---|---|
分子量 |
89.1 g/mol |
IUPAC名 |
1,2-diaminoguanidine |
InChI |
InChI=1S/CH7N5/c2-1(5-3)6-4/h3-4H2,(H3,2,5,6) |
InChIキー |
JGGFDEJXWLAQKR-UHFFFAOYSA-N |
正規SMILES |
C(=NN)(N)NN |
同義語 |
diaminoguanidine diaminoguanidine dihydrochloride diaminoguanidine hydrobromide diaminoguanidine hydrochloride diaminoguanidine monohydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















